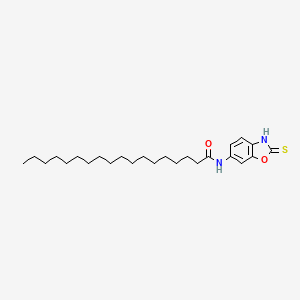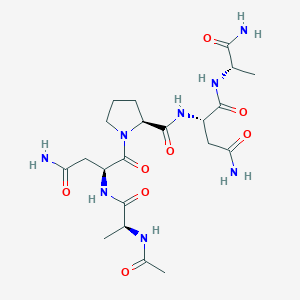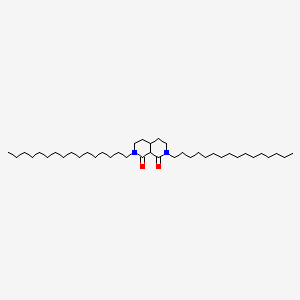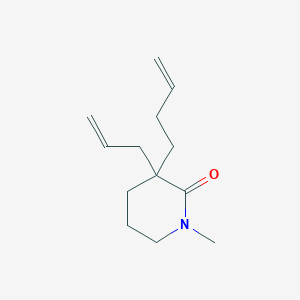![molecular formula C15H12ClNO3 B14192326 N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide CAS No. 872967-36-7](/img/structure/B14192326.png)
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide is an organic compound with a molecular formula of C14H12ClNO2 This compound is characterized by the presence of a chloroacetyl group attached to a phenyl ring, which is further connected to a hydroxybenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide typically involves the acylation of 4-hydroxybenzamide with 2-chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 4-hydroxybenzamide in an anhydrous solvent such as dichloromethane.
- Add a base (e.g., pyridine) to the solution.
- Slowly add 2-chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloroacetyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of N-[2-(Chloroacetyl)phenyl]-4-quinone.
Reduction: Formation of N-[2-(Ethyl)phenyl]-4-hydroxybenzamide.
Substitution: Formation of N-[2-(Substituted)phenyl]-4-hydroxybenzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The hydroxybenzamide moiety may also interact with other molecular targets through hydrogen bonding and hydrophobic interactions, modulating their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(2-Chloroacetyl)phenyl]acetamide
- N-[4-(2-Chloroacetyl)phenyl]-2,2-dimethylpropanamide
- 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide
Uniqueness
N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide is unique due to the presence of both a chloroacetyl group and a hydroxybenzamide moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
872967-36-7 |
|---|---|
Molekularformel |
C15H12ClNO3 |
Molekulargewicht |
289.71 g/mol |
IUPAC-Name |
N-[2-(2-chloroacetyl)phenyl]-4-hydroxybenzamide |
InChI |
InChI=1S/C15H12ClNO3/c16-9-14(19)12-3-1-2-4-13(12)17-15(20)10-5-7-11(18)8-6-10/h1-8,18H,9H2,(H,17,20) |
InChI-Schlüssel |
JTTCEJRELJBIMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CCl)NC(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)

![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)


![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)



![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)
